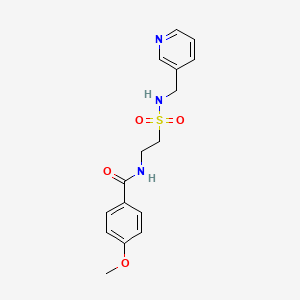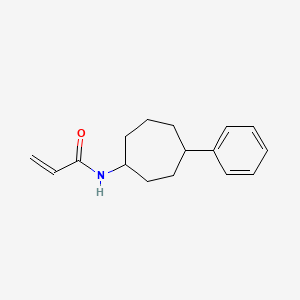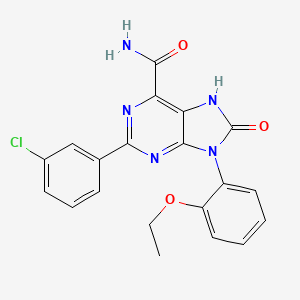
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and eco-friendly synthetic strategies. Metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ alternative reagents and conditions to achieve the desired product efficiently.
化学反应分析
Types of Reactions
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaIO4.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
科学研究应用
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Other isoxazole derivatives include compounds with different substituents on the isoxazole ring, such as 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives also exhibit similar biological activities.
Uniqueness
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
属性
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-13(27)24-17-7-9-18(10-8-17)25-22(28)15-4-11-20-19(12-15)21(29-26-20)14-2-5-16(23)6-3-14/h2-12H,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLUNXFUKYFAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365589.png)
![(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2365590.png)


![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365596.png)
![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)
![(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2365604.png)


